molecular formula C10H12Cl2N2O B12466252 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide

Katalognummer: B12466252
Molekulargewicht: 247.12 g/mol
InChI-Schlüssel: IWOCXCNQALTWSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide is a chemical compound characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide typically involves the reaction of 2,5-dichlorophenol with N,N-dimethylethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in herbicidal applications, the compound inhibits key enzymes involved in plant growth, leading to the death of the plant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar mode of action.

    2-(2,4-dichlorophenoxy)propanoic acid: A compound with similar herbicidal properties.

Uniqueness

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H12Cl2N2O

Molekulargewicht

247.12 g/mol

IUPAC-Name

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide

InChI

InChI=1S/C10H12Cl2N2O/c1-14(2)10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5,13H,6H2,1-2H3

InChI-Schlüssel

IWOCXCNQALTWSB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=N)COC1=C(C=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.